molecular formula C13H8N4O7 B14499061 4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 64896-25-9

4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14499061
CAS No.: 64896-25-9
M. Wt: 332.22 g/mol
InChI Key: LLIVUBRUCCRDNK-UHFFFAOYSA-N
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Description

4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a dinitro-substituted cyclohexadienone via a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the nitration of benzoic acid derivatives followed by the formation of the hydrazinyl linkage. The nitration process can be achieved using concentrated nitric acid and sulfuric acid as catalysts . The subsequent formation of the hydrazinyl linkage involves the reaction of the nitrated compound with hydrazine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and concentration, is crucial for maintaining product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. Additionally, the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to its combination of a dinitro-substituted cyclohexadienone and a benzoic acid moiety linked via a hydrazinyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

64896-25-9

Molecular Formula

C13H8N4O7

Molecular Weight

332.22 g/mol

IUPAC Name

4-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H8N4O7/c18-12-10(5-9(16(21)22)6-11(12)17(23)24)15-14-8-3-1-7(2-4-8)13(19)20/h1-6,18H,(H,19,20)

InChI Key

LLIVUBRUCCRDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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